N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound that features a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Mechanism of Action
The mechanism of action for N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives, such as:
Uniqueness
What sets N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C26H25FN2O4 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-benzyl-2-(4-fluorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C26H25FN2O4/c1-32-23-13-19-12-22(25(30)28-15-17-6-4-3-5-7-17)29(16-20(19)14-24(23)33-2)26(31)18-8-10-21(27)11-9-18/h3-11,13-14,22H,12,15-16H2,1-2H3,(H,28,30) |
InChI Key |
CSVHRYILDFIYJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(C(CC2=C1)C(=O)NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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